molecular formula C9H9N3OS B15255497 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B15255497
M. Wt: 207.25 g/mol
InChI Key: PIAAUAJTFRGQKZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and pyrazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-3-(1,3-thiazol-2-yl)thiourea with appropriate aldehydes under acidic conditions to form the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The biological activity of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-ethyl-5-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C9H9N3OS/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-6H,2H2,1H3

InChI Key

PIAAUAJTFRGQKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CS2)C=O

Origin of Product

United States

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